molecular formula C18H19NO3 B5802824 methyl 4-[(4-isopropylbenzoyl)amino]benzoate

methyl 4-[(4-isopropylbenzoyl)amino]benzoate

Cat. No. B5802824
M. Wt: 297.3 g/mol
InChI Key: VEDSBALCYLYLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-isopropylbenzoyl)amino]benzoate, also known as MIBB, is a synthetic compound that belongs to the class of N-acylphenylalanines. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

Methyl 4-[(4-isopropylbenzoyl)amino]benzoate acts as a GPCR ligand and binds to the receptor, triggering a signaling cascade that leads to physiological responses. It has been shown to activate the G protein-coupled receptor 35 (GPR35) and has potential as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
methyl 4-[(4-isopropylbenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. Additionally, it has been shown to have neuroprotective effects and may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 4-[(4-isopropylbenzoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been extensively studied and has a well-established mechanism of action. However, methyl 4-[(4-isopropylbenzoyl)amino]benzoate has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for methyl 4-[(4-isopropylbenzoyl)amino]benzoate research. One potential direction is the development of methyl 4-[(4-isopropylbenzoyl)amino]benzoate analogs with improved solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-[(4-isopropylbenzoyl)amino]benzoate and its potential applications in various diseases. Finally, the development of methyl 4-[(4-isopropylbenzoyl)amino]benzoate-based therapies for neurological disorders is an area of significant interest.
Conclusion:
Methyl 4-[(4-isopropylbenzoyl)amino]benzoate, or methyl 4-[(4-isopropylbenzoyl)amino]benzoate, is a synthetic compound that has shown potential as a therapeutic agent for various diseases. Its unique properties and mechanism of action make it a valuable tool for scientific research. Further research is needed to fully understand its potential applications and to develop methyl 4-[(4-isopropylbenzoyl)amino]benzoate-based therapies for various diseases.

Synthesis Methods

Methyl 4-[(4-isopropylbenzoyl)amino]benzoate is synthesized by reacting 4-aminobenzoic acid with isobutyryl chloride to form 4-isobutyrylamino-benzoic acid. The resulting compound is then reacted with methyl 4-aminobenzoate to form methyl 4-[(4-isopropylbenzoyl)amino]benzoate. The synthesis of methyl 4-[(4-isopropylbenzoyl)amino]benzoate is relatively simple and can be achieved through a one-pot reaction.

Scientific Research Applications

Methyl 4-[(4-isopropylbenzoyl)amino]benzoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for G protein-coupled receptors (GPCRs) and has shown promising results in the treatment of various diseases such as cancer, inflammation, and pain.

properties

IUPAC Name

methyl 4-[(4-propan-2-ylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)13-4-6-14(7-5-13)17(20)19-16-10-8-15(9-11-16)18(21)22-3/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDSBALCYLYLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.